molecular formula C11H20BrNO2 B12291721 tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate

tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B12291721
M. Wt: 278.19 g/mol
InChI Key: SFKIJLRMCFYHSN-LLVKDONJSA-N
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Description

tert-Butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring. This compound is of interest in organic synthesis due to its unique structural properties and reactivity patterns.

Preparation Methods

The synthesis of tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate undergoes several types of chemical reactions:

Scientific Research Applications

tert-Butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioactivity .

Comparison with Similar Compounds

tert-Butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl (2R)-2-(chloromethyl)-2-methylpyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    tert-Butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

    tert-Butyl (2R)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a bromomethyl group.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8H2,1-4H3/t11-/m1/s1

InChI Key

SFKIJLRMCFYHSN-LLVKDONJSA-N

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OC(C)(C)C)CBr

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CBr

Origin of Product

United States

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